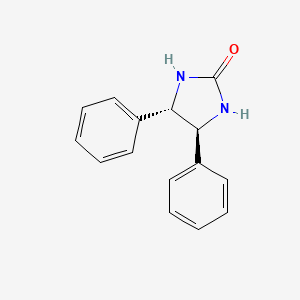

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is a chemical compound with the molecular formula C15H14N2O. It is a member of the imidazolidinone family, which are five-membered ring heterocycles containing a urea or amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- typically involves the reaction of 1,2-diamines with carbonyl compounds. One common method includes the use of tetramethylphenylguanidine as a basic promoter and diphenylphosphoryl azide as a dehydrative activator. The reaction is carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Acetonitrile, dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, facilitating various catalytic processes. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity .

Comparison with Similar Compounds

Similar Compounds

1,3-Dimethyl-2-imidazolidinone: A polar solvent and Lewis base.

4-Imidazolidinone: Prepared from phenylalanine and used in various catalytic processes.

Imidazolones: Oxo derivatives of imidazoline, used in herbicides and as intermediates in organic synthesis.

Uniqueness

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- stands out due to its specific stereochemistry and the presence of two phenyl groups, which confer unique reactivity and potential for diverse applications in synthetic chemistry and drug development .

Biological Activity

2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound 2-Imidazolidinone, 4,5-diphenyl-, (4S,5S)- has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 191599-79-8 |

| Molecular Formula | C15H14N2O |

| Molecular Weight | 242.29 g/mol |

| IUPAC Name | (4S,5S)-4,5-diphenyl-2-imidazolidinone |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(N2)C(=O)N(C2)C(C(C(=O)N(C(C(=O)N(C)C)C)C)C)=O)C |

Research indicates that 2-Imidazolidinone derivatives exhibit various biological activities, primarily through their interactions with specific biomolecules. The mechanisms include:

- Antimicrobial Activity : Some studies have demonstrated that imidazolidinone derivatives possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting key enzymatic pathways.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and modulation of cell cycle progression.

- Anti-inflammatory Effects : Evidence suggests that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes.

Case Studies

-

Antimicrobial Activity Study :

In a study published in the Journal of Medicinal Chemistry, derivatives of 2-Imidazolidinone were synthesized and tested against various bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . -

Anticancer Research :

A recent investigation focused on the anticancer potential of 2-Imidazolidinone derivatives against human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity at micromolar concentrations. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway . -

Anti-inflammatory Activity :

In vitro assays demonstrated that 2-Imidazolidinone derivatives inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages. This suggests a potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 2-Imidazolidinone is influenced by structural modifications. Key findings include:

- Substitution Patterns : The presence of electron-donating groups on the phenyl rings enhances antimicrobial activity.

- Chirality : The (4S,5S)-configuration has been associated with higher biological efficacy compared to its racemic forms.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many imidazolidinones exhibit biological activity, the specific diphenyl substitution pattern in 2-Imidazolidinone significantly enhances its potency across various assays.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-Imidazolidinone | High | Moderate | Moderate |

| Imidazole | Moderate | Low | Low |

| 4,5-Diphenylimidazole | Low | Moderate | High |

Properties

CAS No. |

191599-79-8 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

(4S,5S)-4,5-diphenylimidazolidin-2-one |

InChI |

InChI=1S/C15H14N2O/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10,13-14H,(H2,16,17,18)/t13-,14-/m0/s1 |

InChI Key |

MLAJDFOBMYBISF-KBPBESRZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](NC(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2C(NC(=O)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.